

The Use of Cyanine7.5 Amine in Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Cyanine7.5 amine	
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Cyanine7.5 (Cy7.5) amine is a near-infrared (NIR) fluorescent dye that has become an invaluable tool in a wide range of life science research applications. Its utility stems from its favorable photophysical properties, including a high extinction coefficient and fluorescence emission in the NIR spectrum, which allows for deep tissue penetration with minimal autofluorescence from biological tissues. This technical guide provides a comprehensive overview of the applications of Cy7.5 amine, with a focus on bioconjugation, in vivo imaging, and flow cytometry. Detailed experimental protocols, quantitative data, and troubleshooting advice are provided to assist researchers in effectively utilizing this versatile fluorophore.

Core Properties and Quantitative Data

Cyanine7.5 amine is characterized by its long-wavelength absorption and emission maxima, making it an ideal candidate for applications requiring deep tissue imaging. The primary amine group on the molecule provides a reactive handle for conjugation to a variety of biomolecules and nanoparticles.

Photophysical Properties of Cyanine 7.5 Amine

The selection of a fluorophore is critically dependent on its photophysical characteristics. The following table summarizes the key quantitative data for **Cyanine7.5 amine**, compiled from various sources. These values can serve as a reference for experimental design and instrument setup.



Property	Value	Source(s)
Excitation Maximum (\(\lambda\)ex)	~788 nm	[1][2][3]
Emission Maximum (λem)	~808 nm	[1][2][3]
Molar Extinction Coefficient (ϵ)	~223,000 cm ⁻¹ M ⁻¹	[1]
Fluorescence Quantum Yield (Φ)	~0.10	[1]
Solubility	Good in DMSO, DMF, and alcohols	[1]
Storage Conditions	-20°C in the dark, desiccated	[1][4]

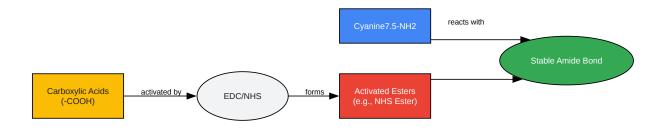
Note: The exact spectral properties may vary slightly depending on the solvent and conjugation partner.

Key Applications and Experimental Protocols

The primary amine group of **Cyanine7.5 amine** allows for its covalent attachment to various molecules through standard bioconjugation techniques. This versatility has led to its widespread use in several key research areas.

Bioconjugation of Cyanine7.5 Amine

The most common application of **Cyanine7.5 amine** is its conjugation to proteins (such as antibodies), peptides, nucleic acids, and nanoparticles. The primary amine serves as a nucleophile that can react with various electrophilic functional groups to form stable covalent bonds.





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Caption: Reaction scheme for conjugating **Cyanine7.5 amine**.

This protocol describes the conjugation of **Cyanine7.5 amine** to an antibody using a two-step process involving the activation of a carboxylic acid on a modifying agent (if the antibody itself is not being modified to introduce a reactive group) or directly to a carboxylated antibody. For a more direct approach, Cyanine7.5 NHS ester is often used to react with the primary amines (lysine residues) on the antibody. Below is a general protocol using an NHS ester for labeling.

Materials:

- Antibody (in amine-free buffer, e.g., PBS)
- Cyanine7.5 NHS Ester (or **Cyanine7.5 amine** activated with a homobifunctional crosslinker)
- Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
- Reaction Buffer: 100 mM sodium bicarbonate buffer, pH 8.3-8.5
- Purification column (e.g., Sephadex G-25)
- Phosphate-Buffered Saline (PBS), pH 7.2-7.4

Procedure:

- Prepare the Antibody:
 - Dissolve the antibody in PBS at a concentration of 1-10 mg/mL.
 - Add 1/10th volume of 1 M sodium bicarbonate buffer to the antibody solution to raise the pH to 8.3-8.5.[5]
- Prepare the Dye:
 - Immediately before use, dissolve the Cyanine7.5 NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[4]



Conjugation Reaction:

- Calculate the required volume of the dye solution. A molar ratio of dye to antibody between 10:1 and 20:1 is a common starting point, but this should be optimized for each specific antibody.[4][5]
- Slowly add the calculated volume of the dye stock solution to the antibody solution while gently vortexing.[5]
- Incubate the reaction mixture for 60-120 minutes at room temperature, protected from light.[4]

Purification:

- Separate the labeled antibody from the unreacted dye using a purification column (e.g., Sephadex G-25) equilibrated with PBS.[5]
- Collect the fractions containing the labeled antibody, which will typically be the first colored fractions to elute.

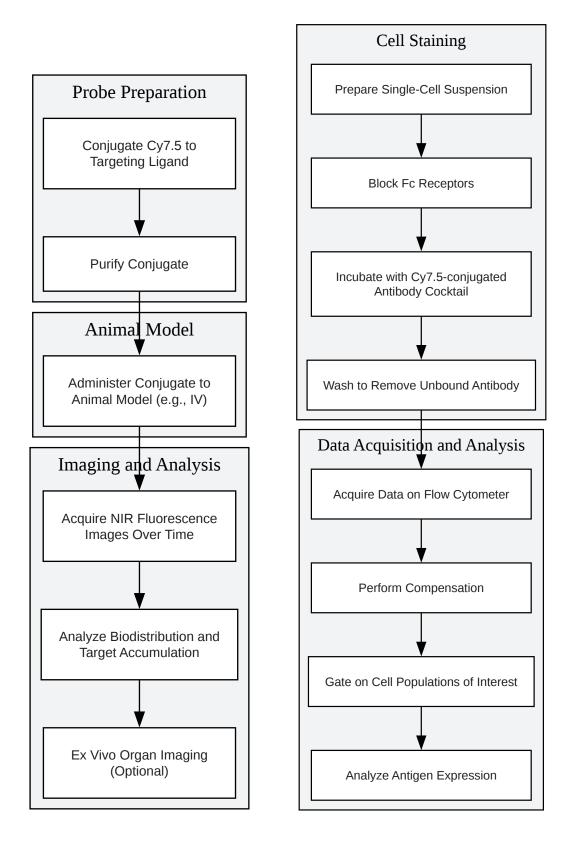
Characterization:

Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at
280 nm (for the protein) and at the absorbance maximum of Cy7.5 (~788 nm).

In Vivo Imaging

The NIR fluorescence of Cy7.5 makes it an excellent probe for non-invasive in vivo imaging. The reduced scattering and absorption of NIR light by tissues allow for deeper penetration and a higher signal-to-background ratio compared to visible fluorophores.[6]





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- To cite this document: BenchChem. [The Use of Cyanine7.5 Amine in Research: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606873#what-is-cyanine7-5-amine-used-for-in-research]

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